![molecular formula C11H14N4O B7512089 N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as TAK-242, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. TAK-242 was first synthesized in 2003 by researchers at Takeda Pharmaceutical Company Limited, and since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide acts as a selective inhibitor of TLR4 signaling by binding to the intracellular domain of the receptor and preventing the recruitment of adaptor proteins necessary for downstream signaling. This results in the inhibition of the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response associated with TLR4 activation.
Biochemical and Physiological Effects
Studies have shown that N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide can effectively inhibit TLR4 signaling in a variety of cell types, including macrophages, dendritic cells, and epithelial cells. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8. In addition, N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have anti-inflammatory effects in animal models of sepsis and acute lung injury.
实验室实验的优点和局限性
One advantage of N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide is its selectivity for TLR4 signaling, which allows for the inhibition of the inflammatory response associated with TLR4 activation without affecting other signaling pathways. However, one limitation of N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide is its relatively short half-life, which requires frequent dosing in animal models.
未来方向
There are several potential future directions for research on N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide. One area of interest is the development of N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide analogs with improved pharmacokinetic properties, such as longer half-lives and increased bioavailability. Another potential direction is the investigation of N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is interest in the use of N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide in combination with other therapies to enhance its anti-inflammatory effects.
合成方法
The synthesis of N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide involves several steps, including the reaction of 3,4-dimethylpyrazole with 2-chloro-3-pyridinecarboxylic acid, followed by the addition of N,N-dimethylformamide dimethyl acetal and triethylamine. The resulting compound is then subjected to a series of purification steps to yield N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide in its final form.
科学研究应用
N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on the use of N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide as an inhibitor of Toll-like receptor 4 (TLR4), a key component of the innate immune system. TLR4 plays a crucial role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), and its activation can lead to the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7-9-5-8(11(16)14(2)3)6-12-10(9)15(4)13-7/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQNPIPHRRUGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。